2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine is an organic compound with a unique fused ring structure. This compound stands out due to its pharmacological potential and versatile applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine generally involves multi-step reactions:
Cyclization Reactions: : Starting from a cyclopropylamine derivative, a series of cyclization reactions are carried out to construct the hexahydropyrrolo[3,4-c]pyrrole core.
Pyrimidine Formation: : The resulting intermediate is then subjected to conditions that facilitate the formation of the pyrimidine ring.
N,N-Dimethylation: : The final step involves introducing the N,N-dimethyl functional group under reductive amination conditions using formaldehyde and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound might leverage scalable processes involving catalytic cyclization and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: : It can also be reduced to produce amine derivatives, especially in the presence of hydrogenation catalysts.
Substitution: : The pyrimidine and cyclopropyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation often employs palladium on carbon as a catalyst.
Substitution: : Reagents like alkyl halides and acid chlorides facilitate various substitution reactions.
Major Products
Depending on the reaction, the major products may include oxidized or hydroxylated compounds, reduced amines, or substituted derivatives.
Scientific Research Applications
2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine has multifaceted applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Examined for its therapeutic properties in treating various diseases.
Industry: : Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways: : Modulating signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine offers unique chemical stability and biological activity.
List of Similar Compounds
Cyclopropylpyrimidine derivatives
Hexahydropyrrolo[3,4-c]pyrrole analogs
N,N-dimethylpyrimidines
Conclusion
This compound is a chemically and biologically significant compound with diverse applications and unique properties that distinguish it from other similar molecules. This compound continues to be a subject of active research due to its promising potential.
Properties
IUPAC Name |
2-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-18(2)14-5-6-16-15(17-14)20-9-11-7-19(13-3-4-13)8-12(11)10-20/h5-6,11-13H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNWIOQOFJYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.